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Compound of Interest

Compound Name: BMS-193885

Cat. No.: B1667178

Technical Support Center: BMS-193885

This technical support center provides guidance for researchers, scientists, and drug
development professionals on the use of BMS-193885, a potent and selective Y1 receptor
antagonist. Here you will find troubleshooting guides and frequently asked questions to help
optimize your experimental design for maximal Y1 receptor blockade.

Frequently Asked Questions (FAQSs)

Q1: What is BMS-193885 and what is its primary mechanism of action?

Al: BMS-193885 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1
receptor.[1][2][3][4] It acts as a competitive antagonist at the NPY binding site on the Y1
receptor.[1][2][4] The Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation
by NPY, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP)
levels.[5] By blocking this interaction, BMS-193885 prevents the downstream signaling
cascade initiated by NPY.

Q2: What is the binding affinity and functional potency of BMS-193885 for the Y1 receptor?

A2: BMS-193885 exhibits high affinity for the human Y1 receptor with a Ki value of 3.3 nM.[1]
[2][4] Functionally, it acts as a full antagonist with an apparent Kb of 4.5 nM in reversing NPY-
induced inhibition of forskolin-stimulated cAMP production.[1]
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Q3: How selective is BMS-193885 for the Y1 receptor over other NPY receptor subtypes and
other receptors?

A3: BMS-193885 is highly selective for the Y1 receptor. It shows no significant affinity for other
NPY receptors such as Y2, Y4, and Y5.[2] It is also over 200-fold less potent at the a2-
adrenergic receptor and has at least 200-fold or greater selectivity when tested against a panel
of 70 other G-protein coupled receptors and ion channels, with the exception of the sigmal
receptor where the selectivity is 100-fold.[1]

Q4: What is the bioavailability and route of administration for BMS-1938857

A4: BMS-193885 has good systemic bioavailability and is brain penetrant.[1][6][7] However, it
importantly lacks oral bioavailability.[1][6] Therefore, for in vivo studies, administration routes

such as intraperitoneal (i.p.), intravenous (i.v.), or intracerebroventricular (i.c.v.) injections are
recommended.[1]

Troubleshooting Guide

Problem: | am not observing the expected antagonist effect of BMS-193885 in my in vivo
experiment.
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Possible Cause

Troubleshooting Suggestion

Inappropriate Dosage

For rodent models, a common starting dose is
10 mg/kg administered intraperitoneally (i.p.).[1]
[8] This dose has been shown to reduce NPY-
induced food intake and spontaneous overnight
food consumption in rats.[1] Chronic daily
administration of 10 mg/kg i.p. for 44 days has
also been shown to reduce food intake and
body weight gain.[1][8] Depending on the
experimental model and endpoint, dose

adjustments may be necessary.

Incorrect Route of Administration

BMS-193885 lacks oral bioavailability.[1][6]
Ensure you are using a systemic route of
administration such as intraperitoneal (i.p.),
intravenous (i.v.), or a direct central
administration route like intracerebroventricular
(i.c.v.) injection if targeting central Y1 receptors

is critical.[1]

Timing of Administration and Measurement

The timing of drug administration relative to the
experimental measurement is crucial. For acute
studies, consider that a 10 mg/kg i.p. dose in
rats was effective in reducing NPY-induced food
intake within one hour.[1] For chronic studies,
daily administration has been shown to be

effective over several weeks.[1]

Compound Stability and Solubility

Ensure that BMS-193885 is properly dissolved
and stable in your vehicle solution. Refer to the
manufacturer's instructions for recommended

solvents.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of BMS-193885
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Parameter Value Cell Line/System
o o ) SK-N-MC cells (human Y1
Binding Affinity (Ki) 3.3nM
receptor)[1][2]
. . CHO cells (human Y1
Functional Antagonism (Kb) 4.5 nM
receptor)[1]
IC50 5.9 nM Not specified[3][9]

Selectivity vs. Y2, Y4, Y5

>160-fold[3] Not specified
Receptors
Selectivity vs. a2 Adrenergic -
>200-fold[1] Not specified
Receptor
Selectivity vs. o1 Receptor 100-fold[1] Not specified
Table 2: In Vivo Efficacy of BMS-193885 in Rodent Models
Animal Model Dose & Route Effect

Reduced one-hour NPY-

Satiated Rats 10 mg/kg i.p. ) ]
induced food intake[1]
) Reduced spontaneous
Rats 10 mg/kg i.p. ) )
overnight food consumption[1]
Significantly reduced food
Rats 10 mg/kg i.p. daily for 44 days intake and rate of body weight
gain[1][8]
No significant effect on
Rats Up to 20 mg/kg locomotor activity after 1

hour[1]

Socially Isolated Rats

20 pg intranasal for 1 week

Decreased feed intake[10]

Experimental Protocols

Protocol 1: In Vitro Functional Antagonism Assay (CAMP Measurement)
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This protocol is based on the methodology for assessing the functional antagonism of BMS-
193885 by measuring its ability to reverse NPY-induced inhibition of forskolin-stimulated cAMP
production.

o Cell Culture: Culture CHO cells stably expressing the human Y1 receptor in appropriate
media and conditions.

o Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere
overnight.

o Pre-treatment with Antagonist: Wash the cells with assay buffer. Add varying concentrations
of BMS-193885 to the wells and incubate for 30 minutes at 37°C.[2]

o Agonist and Forskolin Stimulation: Add a fixed concentration of NPY (agonist) along with a
fixed concentration of forskolin (to stimulate cAMP production) to the wells.

 Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.

e CAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a
commercially available cCAMP assay kit (e.g., HTRF, ELISA).

» Data Analysis: Plot the cAMP concentration against the concentration of BMS-193885. The
data can be fitted to a sigmoidal dose-response curve to determine the Kb value.

Protocol 2: In Vivo Assessment of Anorectic Effects in Rats
This protocol is designed to evaluate the effect of BMS-193885 on food intake in rats.

e Animal Acclimation: House male Sprague-Dawley rats individually and acclimate them to the
housing conditions and handling for at least one week. Provide ad libitum access to food and
water.

o Fasting (for NPY-induced feeding): For studies on NPY-induced feeding, satiated rats are
typically used. For studies on spontaneous food intake, the regular light-dark cycle is
maintained.
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e Drug Preparation: Dissolve BMS-193885 in a suitable vehicle (e.g., water with 20% Tween

80).

e Drug Administration: Administer BMS-193885 or vehicle via intraperitoneal (i.p.) injection at
the desired dose (e.g., 10 mg/kg).[1]

» NPY Administration (if applicable): For NPY-induced feeding studies, administer NPY

intracerebroventricularly (i.c.v.) shortly after BMS-193885 administration.

e Food Intake Measurement: Provide a pre-weighed amount of food and measure the amount

consumed at specific time points (e.g., 1, 2, 4, and 24 hours) after drug administration.

» Data Analysis: Compare the food intake between the BMS-193885-treated group and the

vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
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Caption: Y1 Receptor Signaling Pathway and Point of BMS-193885 Intervention.

© 2025 BenchChem. All rights reserved.

6/9 Tech Support


https://www.benchchem.com/product/b1667178?utm_src=pdf-body
https://www.benchchem.com/product/b1667178?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18573246/
https://www.benchchem.com/product/b1667178?utm_src=pdf-body
https://www.benchchem.com/product/b1667178?utm_src=pdf-body
https://www.benchchem.com/product/b1667178?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

In Vitro: Functional Antagonism In Vivo: Anorectic Effect
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Caption: General Experimental Workflow for BMS-193885 Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Optimizing BMS-193885 dosage for maximal Y1
receptor blockade.]. BenchChem, [2025]. [Online PDF]. Available at:
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maximal-y1-receptor-blockade]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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